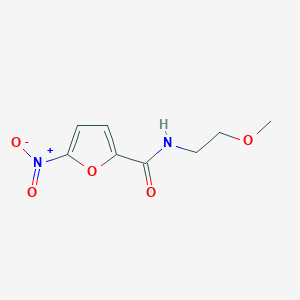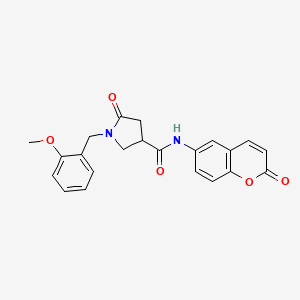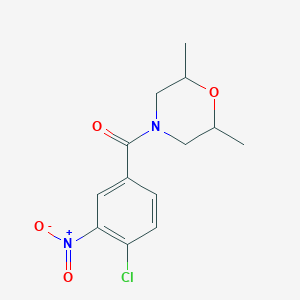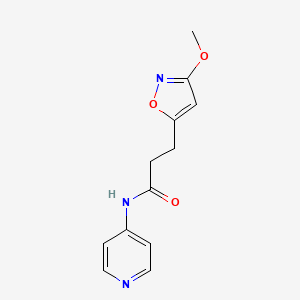
N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a nitro group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide typically involves multiple steps:
Nitration of Furan: The furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Carboxylation: The nitrated furan is then subjected to carboxylation to introduce the carboxylic acid group.
Amidation: The carboxylic acid is converted to the corresponding carboxamide by reacting it with 2-methoxyethylamine under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for nitration and carboxylation steps, and employing automated systems for amidation to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: Formation of N-(2-methoxyethyl)-5-aminofuran-2-carboxamide.
Substitution: Formation of various N-(2-alkoxyethyl)-5-nitrofuran-2-carboxamide derivatives.
Scientific Research Applications
Chemistry
N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of nitroaromatic compounds with biological systems. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The nitro group can be reduced to an amine, which is a common functional group in many drugs. The furan ring and carboxamide group also contribute to the compound’s potential bioactivity.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block in material science.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-5-nitrothiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-methoxyethyl)-5-nitropyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
N-(2-methoxyethyl)-5-nitrobenzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. The combination of the nitro group and the carboxamide group in the furan ring system makes it distinct from its analogs, potentially leading to different reactivity and biological activity.
Properties
Molecular Formula |
C8H10N2O5 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C8H10N2O5/c1-14-5-4-9-8(11)6-2-3-7(15-6)10(12)13/h2-3H,4-5H2,1H3,(H,9,11) |
InChI Key |
AOOAXYLQUXBWQX-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11027189.png)
![Ethyl 4-{[1-(dicyanomethylene)-8-methoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11027192.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11027199.png)


![1-(4-methoxyphenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027213.png)
![3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11027227.png)


![Tetramethyl 7'-ethoxy-6'-(3-methoxybenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11027246.png)
![(1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027255.png)
![7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11027276.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11027282.png)
![(5Z)-5-(6',8'-dimethyl-2'-oxo-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinolin]-1'(2'H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11027288.png)
